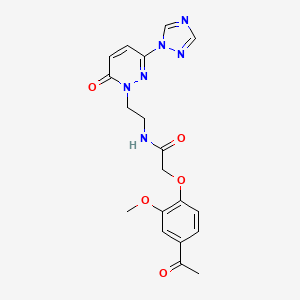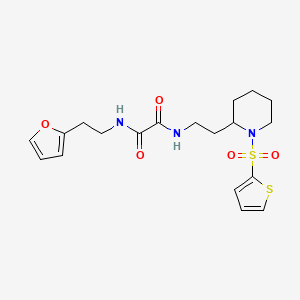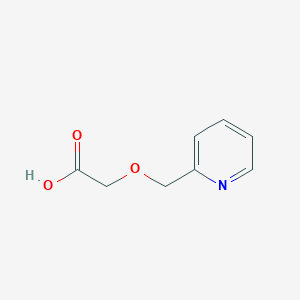
2-(Pyridin-2-ylmethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Pyridin-2-ylmethoxy)acetic acid” is a chemical compound with the molecular weight of 281.19 . It is also known as "2,2,2-trifluoroacetic acid–this compound (1/1)" . It is stored at room temperature and appears as a powder .
Synthesis Analysis
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities . The synthesis process involved the preparation of libraries of novel heterocyclic compounds .Molecular Structure Analysis
The InChI code for “this compound” is "1S/C8H9NO3.C2HF3O2/c10-8(11)6-12-5-7-3-1-2-4-9-7;3-2(4,5)1(6)7/h1-4H,5-6H2,(H,10,11);(H,6,7)" .Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . It is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
2-(Pyridin-2-ylmethoxy)acetic acid and its derivatives are utilized in the synthesis of complex molecules. For example, the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives employs intermolecular [2+2]-photocycloaddition, highlighting its role in the development of cyclic γ-aminobutyric acid analogues (Susanne Petz et al., 2019). Moreover, pyridine and pyrazole derivatives of this compound have been shown to facilitate redox-neutral amine C-H functionalization steps, indicating its utility in innovative organic transformations (Zhengbo Zhu & D. Seidel, 2016).
Catalysis
Studies have demonstrated the effectiveness of this compound derivatives in catalysis. An efficient approach to the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water using Cu(II)/pypzacac complexes highlights its potential in green chemistry applications (Jing-Bo Xie et al., 2014).
Materials Science
In materials science, derivatives of this compound have been synthesized for specific applications, such as metal mixture carriers. The synthesis of poly pyridine-2-ylmethyl 2-(eugenoxy) acetate as a metal mixture carrier by BLM method showcases its relevance in separation technologies and environmental remediation (M. C. Djunaidi et al., 2020).
Coordination Chemistry and Metal Complexes
The compound and its derivatives play a crucial role in the formation of coordination polymers and metal complexes, which are of interest for their potential applications in catalysis, magnetic materials, and luminescence. For instance, the construction of entangled frameworks based on bi- and tri-metallic cores as nodes offers insights into the structural versatility and potential utility of these compounds in the design of novel materials (Lian-Jie Li et al., 2012).
Orientations Futures
While the future directions for “2-(Pyridin-2-ylmethoxy)acetic acid” are not explicitly mentioned in the search results, there is a general interest in the design of new pyrrolidine compounds with different biological profiles .
Relevant Papers The relevant papers retrieved discuss the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their potential biological activities . They also discuss the use of the pyrrolidine ring in the design of privileged structures in medicinal chemistry .
Mécanisme D'action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Mode of Action
It’s worth noting that the presence of a pyridine ring in a molecule can significantly influence its biological activity . Pyridine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Biochemical Pathways
It’s important to note that compounds with a pyrimidine moiety, like some pyridine derivatives, have been associated with various biological activities, affecting antimicrobial , antiviral , antitumor , and antifibrotic pathways .
Pharmacokinetics
The presence of a pyridine ring in a molecule can influence its pharmacokinetic properties .
Result of Action
Similar compounds have shown anti-fibrotic activities . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Analyse Biochimique
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyridine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, and antitumor effects
Propriétés
IUPAC Name |
2-(pyridin-2-ylmethoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)6-12-5-7-3-1-2-4-9-7/h1-4H,5-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRTWUIFHFTUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

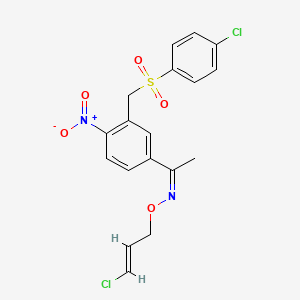
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(furan-2-ylmethyl)oxamide](/img/structure/B2999460.png)
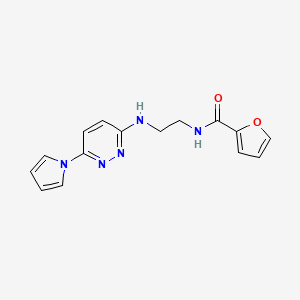
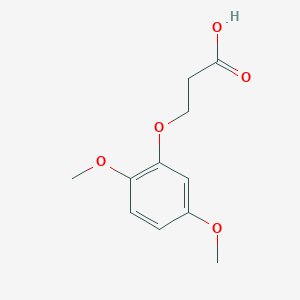

![(2S)-2-Amino-6-[[2-[[(5S)-5-amino-5-carboxypentyl]amino]-2-oxoethyl]amino]hexanoic acid](/img/structure/B2999470.png)
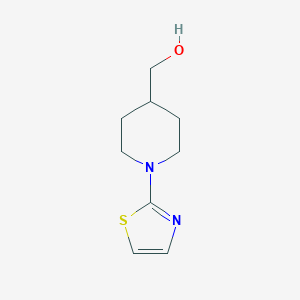
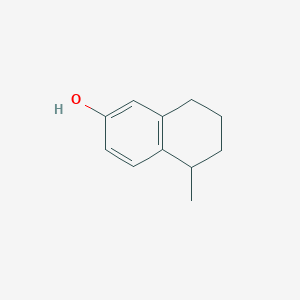
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2999475.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2999476.png)
![N-allyl-5-({4-[(2,2-dimethylpropanoyl)amino]phenoxy}methyl)isoxazole-3-carboxamide](/img/structure/B2999477.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2999478.png)
